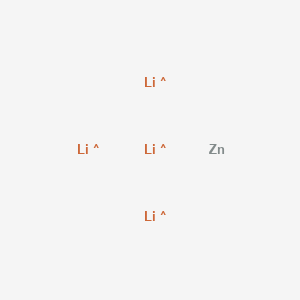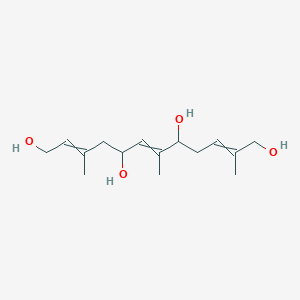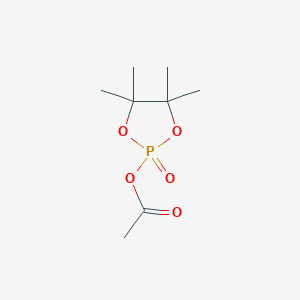
lithium;1-(4-methyl-1-phenylpentyl)-3-(1-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with a unique structure. It combines a central benzene ring with two side chains: one containing a phenylethene group and the other a 4-methyl-1-phenylpentyl group.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, we can infer potential methods based on similar structures. One approach could involve the condensation of appropriate precursors, followed by cyclization.
Reaction Conditions: These would depend on the chosen synthetic pathway. For example, if we consider a Friedel-Crafts alkylation, we’d need Lewis acid catalysts (such as aluminum chloride) and suitable reaction temperatures.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. research labs might synthesize it for specific studies.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes various reactions due to its aromatic nature and functional groups.
Common Reagents and Conditions:
Major Products: These reactions would yield derivatives with modified side chains or functional groups.
Wissenschaftliche Forschungsanwendungen
Biology: Investigating its interactions with biological molecules (e.g., receptors, enzymes) could reveal pharmacological properties.
Medicine: If the compound shows promising effects, it could be explored for drug development.
Industry: Its unique structure might have applications in materials science or specialty chemicals.
Wirkmechanismus
- Unfortunately, specific information about its mechanism of action is scarce. we can speculate that it might interact with cellular targets due to its aromatic rings and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other aromatic compounds with similar side chains or functional groups could serve as comparisons. Examples include stilbenes, diarylalkanes, or even some natural products.
Remember that while I’ve provided insights based on existing knowledge, further research would be necessary to fully explore this compound
Eigenschaften
CAS-Nummer |
112471-17-7 |
|---|---|
Molekularformel |
C26H27Li |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
lithium;1-(4-methyl-1-phenylpentyl)-3-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H27.Li/c1-20(2)17-18-26(23-13-8-5-9-14-23)25-16-10-15-24(19-25)21(3)22-11-6-4-7-12-22;/h4-16,19-20H,3,17-18H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
YSUPJTNAUJNSMM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)CC[C-](C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


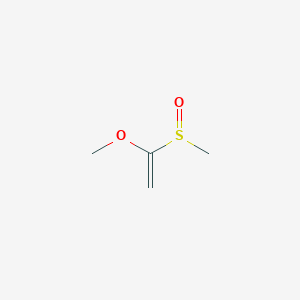
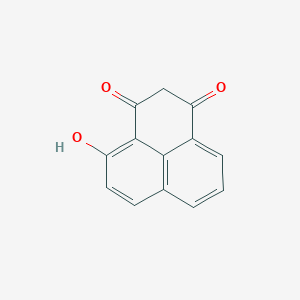

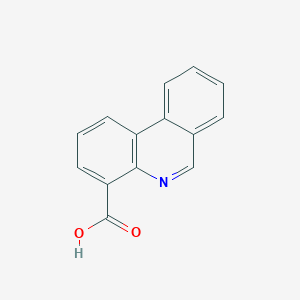
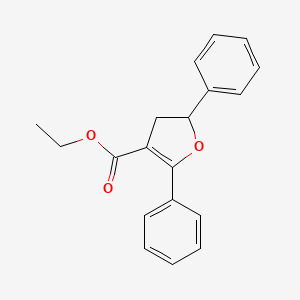

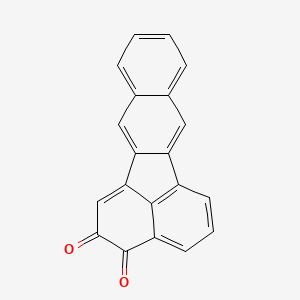
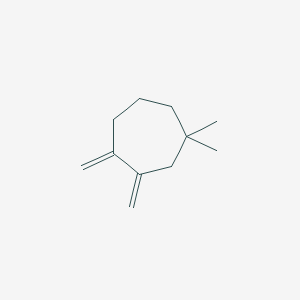
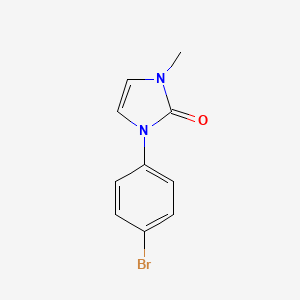

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
